Evidence Gap Notification: No Published Comparator-Anchored Bioactivity or ADME Data Identified
An exhaustive search of primary literature, patents, BindingDB, ChEMBL, and PubChem BioAssay, excluding prohibited vendor sites, found zero quantitative bioactivity records (Ki, IC50, EC50, or ADME parameters) for N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251597-98-4) that include a named comparator compound and an explicit assay context. Claims linking this compound to BMS-986165 (deucravacitinib) on certain vendor websites are structurally erroneous—deucravacitinib possesses a distinct pyridazine triazole chemotype—and cannot serve as a basis for differentiation. Consequently, no direct head-to-head, cross-study comparable, or valid class-level inference evidence could be admitted under the required strength criteria. This Evidence Item serves as an explicit disclosure of evidentiary limitation, as mandated by the analytical rules, and precludes any quantitative procurement justification beyond computed physicochemical properties [1].
| Evidence Dimension | Target engagement or functional activity compared to structured analogs |
|---|---|
| Target Compound Data | No published quantitative data found |
| Comparator Or Baseline | N-isopentyl and N-cyclohexyl analogs (structurally closest in-class comparators identified via substructure search) |
| Quantified Difference | Not available |
| Conditions | Not applicable |
Why This Matters
Without comparative bioactivity data, scientific selection of this compound over its closest analogs cannot be empirically justified, shifting procurement decisions to property-based or synthetic accessibility criteria.
- [1] PubChem Compound Summary for CID 49661783, N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide. National Center for Biotechnology Information, 2026. View Source
